Benzyl ferulate

Description

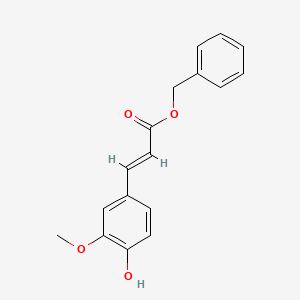

Structure

3D Structure

Properties

IUPAC Name |

benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-11-13(7-9-15(16)18)8-10-17(19)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAPHTCUSDTZAT-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Benzyl Ferulate

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a phenolic ester with significant biological activities.[1][2] This document outlines detailed methodologies for both chemical and enzymatic synthesis routes, along with protocols for its structural elucidation and purity assessment using various analytical techniques.

Introduction to this compound

This compound, with the IUPAC name benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, is a derivative of ferulic acid.[3][4][5] Ferulic acid is a well-known antioxidant, and its esterification to this compound can enhance its lipophilicity, potentially improving its bioavailability and efficacy in various applications, including pharmaceuticals and cosmetics.[6] this compound has been found in natural sources like Thai propolis and has demonstrated antimicrobial and anti-proliferative activities.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | [3][4][5] |

| Molecular Weight | 284.31 g/mol | [3] |

| CAS Number | 132335-97-8 | [4][5] |

| Appearance | White solid | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily via chemical esterification or enzymatic catalysis.

Chemical Synthesis: Acid-Catalyzed Esterification

A common method for synthesizing this compound is the direct esterification of ferulic acid with benzyl alcohol in the presence of an acid catalyst.

-

Reactant Preparation: In a round-bottom flask, dissolve ferulic acid (1 equivalent) in an excess of benzyl alcohol (e.g., 5-10 equivalents), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05-0.1 equivalents).

-

Reaction Condition: Heat the mixture under reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Another approach involves the reaction of ferulic acid with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[8][9][10][11]

-

Reactant Preparation: Dissolve ferulic acid (1 equivalent) and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Benzyl Halide: Add benzyl chloride or benzyl bromide (1.1-1.5 equivalents) to the mixture.

-

Reaction Condition: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the residue by column chromatography.

-

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly used to catalyze the esterification of ferulic acid with benzyl alcohol.[12][13][14]

-

Reactant and Enzyme Preparation: In a suitable organic solvent (e.g., isooctane, tert-butyl alcohol), add ferulic acid and benzyl alcohol.[13][14] Add an immobilized lipase, such as Novozym 435 or Lipozyme TLIM.[12][13]

-

Reaction Condition: Incubate the mixture at a controlled temperature (e.g., 45-60 °C) with constant shaking. Water activity can be controlled using molecular sieves.[14]

-

Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once equilibrium is reached, filter off the immobilized enzyme for reuse.

-

Purification: Evaporate the solvent and purify the resulting this compound by column chromatography.

Table 2: Comparison of Synthesis Methods for this compound

| Parameter | Acid-Catalyzed Esterification | Williamson Ether Synthesis Analogue | Lipase-Catalyzed Esterification |

| Catalyst | H₂SO₄, PTSA | Base (e.g., K₂CO₃, Cs₂CO₃), optional Cu(I) catalyst | Immobilized Lipase (e.g., Novozym 435) |

| Solvent | Benzyl alcohol (excess) | DMF, Acetonitrile | Isooctane, tert-butyl alcohol |

| Temperature | Reflux | Room Temperature to 80 °C | 45-60 °C |

| Advantages | Inexpensive reagents | High yields | Mild conditions, high selectivity, reusable catalyst |

| Disadvantages | Harsh conditions, potential side reactions | Use of toxic solvents | Slower reaction rates, higher cost of enzyme |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

-

Sample Preparation: Dissolve a small amount of the purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) and Multiplicity | Assignment |

| ¹H NMR | δ 7.63 (d, J=15.9 Hz, 1H), 7.41-7.30 (m, 5H), 7.07 (d, J=1.8 Hz, 1H), 6.91 (dd, J=8.1, 1.8 Hz, 1H), 6.84 (d, J=8.1 Hz, 1H), 6.30 (d, J=15.9 Hz, 1H), 5.95 (s, 1H, -OH), 5.23 (s, 2H), 3.92 (s, 3H) | Ar-H, C=CH, Ar-CH₂-O, OCH₃ |

| ¹³C NMR | δ 167.1, 147.9, 146.8, 145.0, 136.3, 128.6, 128.2, 128.0, 127.0, 123.1, 115.7, 114.8, 109.4, 66.4, 55.9 | C=O, Ar-C, C=C, Ar-CH₂-O, OCH₃ |

Note: NMR data can vary slightly depending on the solvent and instrument used.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For liquid samples, attenuated total reflectance (ATR) is a common technique.[15]

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the functional groups in this compound.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic and vinylic C-H |

| 1710-1690 | C=O stretch | α,β-unsaturated ester |

| 1630-1600 | C=C stretch | Alkene and aromatic ring |

| 1270-1030 | C-O stretch | Ester and ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for HPLC-MS.

-

Data Analysis: Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Table 5: Mass Spectrometric Data for this compound

| m/z | Interpretation |

| 284 | [M]⁺, Molecular ion |

| 193 | [M - C₇H₇]⁺, Loss of benzyl group |

| 177 | [M - C₇H₇O]⁺ |

| 145 | |

| 91 | [C₇H₇]⁺, Benzyl cation (tropylium ion) |

Note: Fragmentation data is based on typical EI-MS.[3]

Visualizations

Synthesis Pathway

Caption: Acid-catalyzed esterification of ferulic acid with benzyl alcohol.

Experimental Workflow

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Antifection | TNF | TargetMol [targetmol.com]

- 3. This compound | C17H16O4 | CID 7766335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl (E)-ferulate [webbook.nist.gov]

- 5. Benzyl (E)-ferulate [webbook.nist.gov]

- 6. Neuroprotective Effect of this compound on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

Natural Sources of Benzyl Ferulate: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl ferulate, a benzyl ester of ferulic acid, is a phenolic compound that has garnered significant interest within the scientific community due to its diverse and potent biological activities. Exhibiting antioxidant, anti-inflammatory, anti-carcinogenic, and neuroprotective properties, this molecule presents a promising lead for the development of novel therapeutics. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its extraction and quantification, and a summary of its biological activities, with a focus on its neuroprotective signaling pathway.

Natural Occurrences of this compound

This compound has been identified in a variety of natural sources, primarily in plant resins and roots. The following table summarizes the key natural sources. It is important to note that while the presence of this compound has been confirmed in these sources, specific quantitative data on its concentration is often limited in publicly available research. Much of the existing quantitative analysis focuses on its precursor, ferulic acid.

Table 1: Natural Sources of this compound

| Natural Source | Plant/Organism Part | Geographic Origin (if specified) | Citation(s) |

| Angelica sinensis (Dong Quai) | Root | China | [1][2][3][4][5] |

| Thai Propolis | Beehive resin | Thailand | |

| New Zealand Propolis | Beehive resin | New Zealand | |

| Populus euphratica | Not specified | Not specified | |

| Populus grandidentata | Not specified | Not specified |

Disclaimer: The quantitative data for this compound is not widely available. The table indicates the presence of the compound in the specified sources. Researchers are encouraged to perform quantitative analysis on their specific samples.

Experimental Protocols

The extraction, isolation, and quantification of this compound from its natural sources typically involve chromatographic techniques. The following are generalized protocols based on methodologies reported for phenolic compounds in the identified natural sources.

Extraction of this compound from Angelica sinensis Root

This protocol outlines a general procedure for the extraction of this compound and other phenolic compounds from the root of Angelica sinensis.

Materials:

-

Dried and powdered root of Angelica sinensis

-

Ethanol (95%)

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Ultrasonic bath

Procedure:

-

Maceration: Suspend the powdered Angelica sinensis root in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Ultrasonication: Place the suspension in an ultrasonic bath and sonicate for 60 minutes at room temperature to enhance extraction efficiency.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

-

Storage: Store the crude extract at 4°C in a dark container until further processing.

Experimental Workflow for Extraction

References

- 1. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. francis-press.com [francis-press.com]

- 5. Comparative Study on Morphological Features and Chemical Components of Wild and Cultivated Angelica sinensis Based on Bionic Technologies and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl Ferulate (CAS No. 132335-97-8): A Technical Guide for Drug Development Professionals

An In-depth Review of its Synthesis, Biological Activity, and Mechanisms of Action

Abstract

Benzyl ferulate, a phenolic ester derived from ferulic acid, is emerging as a compound of significant interest in pharmaceutical research.[1] With the CAS number 132335-97-8, this molecule has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiproliferative effects.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, synthesis, and detailed experimental data from key studies. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

This compound is an ester of ferulic acid and benzyl alcohol. Its chemical structure combines the antioxidant phenolic group and the conjugated side chain of ferulic acid with a benzyl moiety, which may enhance its lipophilicity and bioavailability compared to its parent compound, ferulic acid.

| Property | Value | Reference |

| CAS Number | 132335-97-8 | [1][2][3] |

| Molecular Formula | C₁₇H₁₆O₄ | [1][3] |

| Molecular Weight | 284.31 g/mol | [1][2][3] |

| Appearance | Oil | [3] |

| Purity | >98% | [3] |

| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=CC=C2)O |

Synthesis

The synthesis of this compound typically involves the esterification of ferulic acid with benzyl alcohol. While specific, detailed protocols for the synthesis of this compound are not extensively published, a general and adaptable procedure can be inferred from standard esterification methods.

Experimental Protocol: Esterification of Ferulic Acid

Objective: To synthesize this compound by the esterification of ferulic acid and benzyl alcohol.

Materials:

-

Ferulic acid

-

Benzyl alcohol

-

An acidic catalyst (e.g., concentrated sulfuric acid)

-

A suitable solvent (e.g., toluene, to facilitate azeotropic removal of water)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ferulic acid in a mixture of benzyl alcohol and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Mechanisms of Action

This compound exhibits a range of promising biological activities, with its neuroprotective and antiproliferative effects being the most extensively studied.

Neuroprotective Effects

A significant body of research highlights the neuroprotective potential of this compound, particularly in the context of cerebral ischemia/reperfusion (I/R) injury. Studies have shown that this compound can mitigate oxidative stress and apoptosis in neuronal cells.

A study by Xiang et al. investigated the effects of this compound in a middle cerebral artery occlusion (MCAO) rat model. The administration of this compound demonstrated a dose-dependent improvement in neurological function and a reduction in brain infarct volume.

| Treatment Group | Neurological Deficit Score | Infarct Volume (% of contralateral hemisphere) |

| Sham | 0.2 ± 0.1 | 0 |

| I/R + Vehicle | 3.8 ± 0.4 | 45.2 ± 5.1 |

| I/R + this compound (low dose) | 2.5 ± 0.3 | 30.1 ± 4.2 |

| I/R + this compound (medium dose) | 1.8 ± 0.2 | 20.5 ± 3.5 |

| I/R + this compound (high dose) | 1.1 ± 0.2 | 10.3 ± 2.1 |

Data are presented as mean ± standard deviation.

The neuroprotective effects of this compound are attributed to its ability to modulate oxidative stress markers. The study showed a dose-dependent reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity in the brain tissue of MCAO rats.

| Treatment Group | MDA Content (nmol/mg protein) | SOD Activity (U/mg protein) |

| Sham | 2.1 ± 0.3 | 15.2 ± 1.8 |

| I/R + Vehicle | 8.5 ± 1.1 | 5.3 ± 0.7 |

| I/R + this compound (low dose) | 6.2 ± 0.8 | 8.1 ± 1.0 |

| I/R + this compound (medium dose) | 4.5 ± 0.6 | 10.9 ± 1.3 |

| I/R + this compound (high dose) | 3.1 ± 0.4 | 13.5 ± 1.6 |

Data are presented as mean ± standard deviation.

The primary mechanism underlying the neuroprotective effects of this compound involves the downregulation of NADPH oxidase 2 (NOX2) and 4 (NOX4), key enzymes in the production of reactive oxygen species (ROS). This regulation is mediated by the upregulation of specific microRNAs (miRNAs), namely miR-652, miR-532, and miR-92b, which target NOX2 and NOX4 mRNA.

Objective: To induce focal cerebral ischemia in rats to mimic stroke.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane or pentobarbital sodium)

-

4-0 nylon monofilament with a rounded tip

-

Surgical instruments

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and place it in a supine position on a heating pad to maintain its body temperature at 37°C.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Introduce a 4-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

Assess neurological deficits at specified time points post-surgery.

Antiproliferative Activity

This compound has demonstrated antiproliferative effects against various cancer cell lines.[2] A study by Bakholdina et al. reported the cytotoxic activity of this compound against the human colon carcinoma cell line HCT-116.

| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| This compound | 7.7 | 27.1 |

| Ferulic Acid | >100 | >515 |

IC₅₀ values were determined after 72 hours of incubation.

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

HCT-116 human colon carcinoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed HCT-116 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory and Antimicrobial Activities

While direct and extensive studies on the anti-inflammatory and antimicrobial properties of this compound are limited, the activities of its parent compound, ferulic acid, and other derivatives suggest its potential in these areas. Ferulic acid is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It is plausible that this compound shares this mechanism.

Further research is required to elucidate the specific antimicrobial spectrum and minimum inhibitory concentrations (MICs) of this compound against various pathogens.

Conclusion and Future Directions

This compound is a promising natural product derivative with well-documented neuroprotective and antiproliferative activities. Its enhanced lipophilicity compared to ferulic acid suggests potentially improved bioavailability, making it an attractive candidate for further drug development. The detailed mechanisms of action, particularly its role in modulating the miRNA/NOX2/4 axis in neuroprotection, provide a strong rationale for its therapeutic potential in ischemic stroke and other neurodegenerative diseases.

Future research should focus on:

-

Establishing a detailed pharmacokinetic and pharmacodynamic profile of this compound.

-

Investigating its efficacy in other cancer models and elucidating the underlying molecular mechanisms of its antiproliferative effects.

-

Conducting comprehensive studies to determine its anti-inflammatory and antimicrobial properties, including the identification of specific molecular targets.

-

Optimizing its synthesis for large-scale production.

The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl Ferulate: A Technical Overview of its Properties and Biological Activities

This technical guide provides a comprehensive overview of benzyl ferulate, a derivative of ferulic acid, for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, and biological activities, including experimental methodologies and associated signaling pathways.

Core Data Presentation

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | [1][2][3][4] |

| Molecular Weight | 284.31 g/mol | [1][3][4] |

| IUPAC Name | benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [1] |

| CAS Number | 132335-97-8 | [2] |

Synthesis of this compound

The synthesis of this compound, an ester of ferulic acid and benzyl alcohol, can be achieved through several established esterification methods. A common laboratory-scale synthesis involves the reaction of ferulic acid with benzyl alcohol in the presence of an acid catalyst, or by converting ferulic acid to a more reactive acyl chloride followed by reaction with benzyl alcohol.

Alternatively, copper-catalyzed coupling reactions between benzyl halides and ferulic acid under ligand-free conditions provide an efficient route to this compound. Another approach is the direct oxidative esterification of the Csp³–H bond in benzylic hydrocarbons with carboxylic acids, which represents an atom-efficient method. The Cannizzaro reaction, starting from benzaldehyde, can produce benzyl alcohol, a key precursor for the synthesis of this compound.

Experimental Protocols

This section details the experimental methodologies for evaluating the key biological activities of this compound.

Neuroprotective and Antioxidant Activity Assessment

This compound has demonstrated significant neuroprotective effects by mitigating oxidative stress in cerebral ischemia/reperfusion injuries. The following protocols are adapted from studies on in vivo and in vitro models.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model : Male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia.

-

Drug Administration : this compound (e.g., 20 mg/kg body weight) is administered via gavage.

-

Infarct Volume Measurement : After a reperfusion period, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[1]

-

Oxidative Stress Markers :

-

Reactive Oxygen Species (ROS) : ROS levels in brain tissue are measured using fluorescent probes.

-

Superoxide Dismutase (SOD) Activity : SOD activity is determined using commercially available kits.[1]

-

Malondialdehyde (MDA) Production : Lipid peroxidation is assessed by measuring MDA levels, a key indicator of oxidative stress.[1]

-

-

Apoptosis Assays :

-

TUNEL Staining : Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections to detect apoptotic cells.[2]

-

Western Blot Analysis : The expression levels of apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2 are quantified by Western blotting.[1]

-

Experimental Workflow for In Vivo Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound in an MCAO rat model.

Anti-proliferative Activity Assessment

The anti-proliferative effects of this compound against cancer cell lines can be evaluated using the following MTT assay protocol.

-

Cell Culture : Human cancer cell lines (e.g., HCT-116, KYSE-30, NCI-N87) are cultured in appropriate media.

-

Cell Seeding : Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment : Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay :

-

The medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) and incubated for 4 hours.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC₅₀ value is calculated.

Antimicrobial Activity Assessment

The antimicrobial properties of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Bacterial Strains : A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) is used.

-

Broth Microdilution Method :

-

Serial dilutions of this compound are prepared in a 96-well microplate containing a suitable broth medium.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plates are incubated under appropriate conditions.

-

-

MIC Determination : The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

-

MBC Determination : Aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

Signaling Pathways

This compound exerts its biological effects by modulating specific signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

Neuroprotective Signaling Pathway

In the context of cerebral ischemia/reperfusion injury, this compound has been shown to modulate the miRNAs/NOX2/4 axis . It downregulates the expression of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4), key enzymes in the production of reactive oxygen species (ROS). This downregulation is associated with the upregulation of specific microRNAs (miR-652, miR-532, and miR-92b). The reduction in NOX2/4 activity leads to decreased ROS production, reduced oxidative stress, and consequently, inhibition of apoptosis.[1]

Caption: this compound's neuroprotective signaling pathway via modulation of the miRNAs/NOX2/4 axis.

Related Signaling Pathways of Ferulic Acid

While specific pathways for this compound are still under investigation, its parent compound, ferulic acid, is known to modulate several key oncogenic and inflammatory signaling pathways. These may also be relevant to the biological activities of this compound.

Ferulic acid has been reported to suppress inflammation and apoptosis by activating the AMPK/mTOR/NF-κB pathway . It also induces apoptosis in cancer cells by blocking the PI3K/Akt pathway . Furthermore, ferulic acid and its derivatives can inhibit the NF-κB signaling pathway , a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.[5][6][7]

Caption: Key signaling pathways modulated by ferulic acid and its derivatives.

References

- 1. Neuroprotective Effect of this compound on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of ferulic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Biological Activities of Benzyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl ferulate, the benzyl ester of ferulic acid, is a lipophilic derivative of a prominent phenolic acid found in various plant sources. Its enhanced lipid solubility, compared to its parent compound, ferulic acid, suggests potentially improved bioavailability and distinct biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological effects, with a focus on its neuroprotective, antioxidant, and anticancer properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways.

Neuroprotective Activities

This compound has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion (I/R) injury. Studies have shown its potential to mitigate neuronal damage through its antioxidant and anti-apoptotic properties.

Attenuation of Ischemia/Reperfusion Injury

In a key study, this compound was shown to effectively reduce brain damage in a rat model of middle cerebral artery occlusion (MCAO) and in a cellular model of hypoxia/reoxygenation (H/R) using SH-SY5Y neuroblastoma cells. The administration of this compound resulted in a dose-dependent reduction in cerebral infarct volume and improved neurological function in MCAO rats.[1][2][3]

Table 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral I/R Injury [3]

| Treatment Group | Dosage (mg/kg) | Neurological Score (Mean ± SD) | Infarct Volume (%) (Mean ± SD) |

| Sham | - | 0.33 ± 0.52 | 0 |

| I/R | - | 3.67 ± 0.52 | 45.3 ± 4.5 |

| I/R + this compound | 5 | 2.83 ± 0.75 | 35.1 ± 3.8 |

| I/R + this compound | 10 | 2.17 ± 0.75 | 25.6 ± 3.2 |

| I/R + this compound | 15 | 1.50 ± 0.55 | 15.8 ± 2.7 |

Mechanism of Neuroprotection: Modulation of the miRNAs/NOX2/4 Axis

The neuroprotective effects of this compound are attributed to its ability to modulate the microRNAs (miRNAs)/NADPH oxidase (NOX) 2/4 signaling axis.[1][2] In the context of cerebral I/R injury, there is a downregulation of specific miRNAs (miR-652, miR-532, and miR-92b), which leads to the upregulation of their target genes, NOX2 and NOX4. This, in turn, results in excessive production of reactive oxygen species (ROS) and subsequent neuronal cell death. This compound has been shown to upregulate the expression of these protective miRNAs, thereby downregulating NOX2 and NOX4 expression and mitigating oxidative stress.[1][2]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antioxidant Properties of Benzyl Ferulate

Introduction

This compound, an ester of ferulic acid, is emerging as a promising antioxidant compound with significant potential in therapeutic applications. Its increased lipophilicity compared to its parent compound, ferulic acid, suggests enhanced bioavailability and improved capacity to cross cellular membranes, making it a person of interest for conditions associated with oxidative stress, particularly neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant properties, including its mechanisms of action, available quantitative data, and detailed experimental protocols for its evaluation.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, primarily involving the modulation of enzymatic pathways that lead to a reduction in reactive oxygen species (ROS) production and an enhancement of endogenous antioxidant defenses.

Downregulation of NADPH Oxidase (NOX)

A primary mechanism of this compound's antioxidant activity is its ability to downregulate the expression of NADPH oxidase enzymes, specifically NOX2 and NOX4.[1] These enzymes are major sources of ROS in various pathological conditions. By reducing the expression of NOX2 and NOX4, this compound effectively decreases the overall oxidative burden on cells.[1]

Upregulation of MicroRNAs (miRNAs)

The downregulation of NOX2 and NOX4 by this compound is mediated by the upregulation of specific microRNAs, namely miR-652, miR-532, and miR-92b.[1] These miRNAs target the messenger RNA (mRNA) of NOX2 and NOX4, leading to their degradation or translational repression, and subsequently, reduced protein expression. This intricate regulatory mechanism highlights a sophisticated mode of action beyond simple radical scavenging.

Enhancement of Endogenous Antioxidant Enzymes

This compound has been shown to enhance the activity of key endogenous antioxidant enzymes, such as superoxide dismutase (SOD).[1] SOD plays a crucial role in dismutating superoxide radicals into molecular oxygen and hydrogen peroxide, thereby mitigating oxidative damage.

Potential Involvement of the Keap1-Nrf2/ARE Pathway

While direct evidence for this compound is still emerging, phenolic compounds, in general, are known activators of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). It is plausible that this compound may also engage this critical antioxidant response pathway.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's antioxidant action.

Data Presentation

Quantitative data on the antioxidant properties of this compound are primarily derived from in vivo and in vitro studies focused on its neuroprotective effects. Data from standardized antioxidant capacity assays such as DPPH, ABTS, and ORAC for this compound are not widely available in the current literature. The tables below summarize the available data for this compound and provide a comparative context with its parent compound, ferulic acid, and other derivatives.

Table 1: In Vivo and In Vitro Antioxidant Effects of this compound

| Parameter | Model System | Treatment | Outcome | Reference |

| SOD Activity | Middle Cerebral Artery Occlusion (MCAO) rats | This compound (5, 10, 15 mg/kg) | Dose-dependent increase in SOD activity in brain tissue. | [1] |

| Hypoxia/Reoxygenation (H/R) treated SH-SY5Y cells | This compound (10⁻⁸, 10⁻⁷, 10⁻⁶ μM) | Dose-dependent increase in SOD activity. | [1] | |

| MDA Levels | MCAO rats | This compound (5, 10, 15 mg/kg) | Dose-dependent decrease in malondialdehyde (MDA) levels in brain tissue. | [1] |

| H/R treated SH-SY5Y cells | This compound (10⁻⁸, 10⁻⁷, 10⁻⁶ μM) | Dose-dependent decrease in MDA levels. | [1] | |

| NOX2 Expression | MCAO rats | This compound (5, 10, 15 mg/kg) | Dose-dependent decrease in NOX2 protein expression in brain tissue. | [1] |

| NOX4 Expression | MCAO rats | This compound (5, 10, 15 mg/kg) | Dose-dependent decrease in NOX4 protein expression in brain tissue. | [1] |

| Total NOX Activity | MCAO rats | This compound (5, 10, 15 mg/kg) | Dose-dependent decrease in total NOX enzyme activity in brain tissue. | [1] |

| ROS Levels | MCAO rats | This compound (5, 10, 15 mg/kg) | Dose-dependent decrease in reactive oxygen species (ROS) levels in brain tissue. | [1] |

Table 2: Comparative Antioxidant Activity of Ferulic Acid and its Derivatives (Data for this compound Not Available)

| Compound | DPPH Radical Scavenging (IC₅₀) | ABTS Radical Scavenging (IC₅₀) | FRAP Value | ORAC Value | Reference |

| Ferulic Acid | Reported | Reported | Reported | Reported | [4] |

| Ethyl Ferulate | Weaker than Ferulic Acid | Weaker than Ferulic Acid | Lower than Ferulic Acid | Not Reported | [4] |

| Methyl Ferulate | Weaker than Ferulic Acid | Weaker than Ferulic Acid | Lower than Ferulic Acid | Not Reported | [4] |

| Propionyl Ferulate | Reported to be superior to Ferulic Acid | Not Reported | Not Reported | Not Reported | [5] |

Note: The absence of specific IC₅₀, FRAP, and ORAC values for this compound in the reviewed literature highlights a gap in the current research landscape. The data for other ferulates are provided for contextual comparison.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the sample or standard (e.g., Trolox or ascorbic acid) to each well.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.

Methodology:

-

Reagent Preparation: Generate the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

Add a small volume of the sample or standard to a defined volume of the diluted ABTS•⁺ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

-

Sample Preparation: Prepare dilutions of this compound.

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Methodology:

-

Reagent Preparation: Prepare solutions of the fluorescent probe, AAPH, and a standard (Trolox).

-

Sample Preparation: Prepare dilutions of this compound.

-

Assay Procedure:

-

In a black 96-well microplate, add the fluorescent probe, sample or standard, and buffer.

-

Initiate the reaction by adding the AAPH solution.

-

Monitor the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cultured cells (e.g., HepG2) exposed to a peroxyl radical generator.

Methodology:

-

Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to attach.

-

Treatment: Treat the cells with various concentrations of this compound along with DCFH-DA.

-

Oxidative Stress Induction: After an incubation period, wash the cells and add a peroxyl radical generator like AAPH.

-

Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculation: The CAA value is calculated based on the inhibition of fluorescence in the presence of the antioxidant compared to the control.

Experimental Workflow Example

References

- 1. Neuroprotective Effect of this compound on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effect of this compound on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Antimicrobial Activity of Benzyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl ferulate, an ester combining the structural features of ferulic acid and benzyl alcohol, represents a compound of interest for antimicrobial research. While direct experimental data on its antimicrobial efficacy is not extensively available in current literature, a robust predictive analysis can be formulated based on the well-documented activities of its parent moieties and related ferulic acid esters. This technical guide provides a comprehensive overview of the predicted antimicrobial profile of this compound, including a comparative analysis of quantitative data from analogous compounds, a proposed mechanism of action, and detailed experimental protocols for its future evaluation. This document aims to serve as a foundational resource for researchers investigating novel antimicrobial agents.

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical entities for the development of effective therapeutics. Natural products and their derivatives have historically been a rich source of antimicrobial compounds. Ferulic acid, a hydroxycinnamic acid abundant in the plant kingdom, is known for its antioxidant and modest antimicrobial properties[1]. However, its therapeutic application is often limited by its polarity, which can impede its passage through the lipid-rich cell membranes of microorganisms[2][3].

A common strategy to enhance the bioactivity of phenolic compounds like ferulic acid is esterification. This modification increases the lipophilicity of the molecule, thereby improving its ability to interact with and penetrate bacterial cell membranes. Studies on various alkyl esters of ferulic acid have demonstrated a significant enhancement in antimicrobial activity compared to the parent acid[2][3][4].

Furthermore, the benzyl group, derived from benzyl alcohol, is known to possess bacteriostatic properties[5]. Therefore, this compound, as an ester of ferulic acid and benzyl alcohol, is a logical candidate for possessing significant antimicrobial activity. This guide synthesizes the available data on related compounds to build a predictive profile of this compound's efficacy and mechanism of action.

Predicted Antimicrobial Efficacy: A Comparative Data Analysis

While specific quantitative data for this compound is pending experimental validation, we can infer its potential activity by examining the performance of other ferulic acid esters and benzyl derivatives.

Quantitative Antimicrobial Data for Ferulic Acid and its Alkyl Esters

The antimicrobial activity of ferulic acid esters is significantly influenced by the length of the ester's alkyl chain. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of ferulic acid esters against common Gram-positive and Gram-negative bacteria.

| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference(s) |

| Ferulic Acid | Escherichia coli | >1.0 | - | [3] |

| Pseudomonas aeruginosa | >1.0 | - | [3] | |

| Staphylococcus aureus | >1.0 | - | [3] | |

| Bacillus subtilis | >1.0 | - | [3] | |

| Propyl ferulate | Staphylococcus aureus | - | - | [3] |

| Hexyl ferulate | Escherichia coli | 0.5 | 3.0 | [3] |

| Pseudomonas aeruginosa | 0.4 | 3.0 | [3] | |

| Staphylococcus aureus | 0.4 | 2.0 | [3] | |

| Bacillus subtilis | 1.1 | 4.0 | [3] | |

| Nonyl ferulate | Escherichia coli | 0.8 | 4.0 | [3] |

| Pseudomonas aeruginosa | 0.7 | 4.0 | [3] | |

| Staphylococcus aureus | 0.8 | 4.0 | [3] | |

| Bacillus subtilis | 1.3 | 5.0 | [3] | |

| Dodecyl ferulate | Escherichia coli | 1.0 | 5.0 | [3] |

| Pseudomonas aeruginosa | 0.9 | 5.0 | [3] | |

| Staphylococcus aureus | 1.0 | 5.0 | [3] | |

| Bacillus subtilis | 1.5 | 6.0 | [3] |

Data indicates a clear trend where esterification enhances antimicrobial activity. Hexyl ferulate consistently demonstrates the lowest MIC and MBC values, suggesting an optimal lipophilicity for interacting with bacterial membranes among the tested linear alkyl esters[2][3][4]. It is plausible that the aromatic nature of the benzyl group in this compound could offer a comparable or potentially superior interaction with the bacterial cell envelope.

Quantitative Antimicrobial Data for Benzyl Derivatives

The benzyl moiety itself contributes to the overall antimicrobial effect. The table below presents data for benzyl alcohol and related compounds.

| Compound | Test Organism | MIC (µg/mL) | Reference(s) |

| Benzyl alcohol | Aspergillus niger | 5000 | [5] |

| Candida albicans | 2500 | [5] | |

| Escherichia coli | 2000 | [5] | |

| Pseudomonas aeruginosa | 2000 | [5] | |

| Benzyl bromide (1a) | Staphylococcus aureus | 1000 | [6] |

| Escherichia coli | 2000 | [6] | |

| Candida albicans | 250 | [6] | |

| Benzyl bromide (1c) | Staphylococcus aureus | 4000 | [6] |

| Pseudomonas aeruginosa | >4000 | [6] |

Benzyl alcohol is bacteriostatic at lower concentrations and bactericidal at higher concentrations[5]. The benzyl group's presence in this compound is expected to contribute to its antimicrobial profile.

Proposed Mechanism of Antimicrobial Action

Based on studies of ferulic acid esters, the primary mechanism of action is likely the disruption of the bacterial cell membrane's structure and function[2][3][7]. The increased lipophilicity of the ester allows it to intercalate into the lipid bilayer, leading to:

-

Increased Membrane Permeability: The presence of the foreign molecule disrupts the ordered structure of the membrane, leading to the formation of pores or local ruptures[2][3].

-

Leakage of Intracellular Components: This loss of membrane integrity results in the leakage of essential ions (e.g., K+), metabolites, proteins, and nucleic acids, ultimately leading to cell death[2][3].

-

Disruption of Membrane Potential: The dissipation of the electrochemical gradient across the membrane can inhibit vital cellular processes such as ATP synthesis and transport of nutrients.

The benzyl group may further contribute to this effect by enhancing the molecule's ability to associate with and disrupt the lipid bilayer.

Caption: Proposed mechanism of this compound disrupting the bacterial cell membrane.

Experimental Protocols for Antimicrobial Evaluation

To validate the predicted antimicrobial activity of this compound, standardized methodologies are essential. The following are detailed protocols for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[7][8].

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial culture in the logarithmic growth phase

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: a. Aseptically pick several colonies of the test microorganism from an agar plate. b. Suspend the colonies in sterile broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the stock solution in the 96-well plate. Add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the stock solution to well 1. c. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound). Well 12 will be the sterility control (broth only).

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth)[8]. This can be assessed visually or by using a plate reader.

Caption: Experimental workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Assay

This assay qualitatively assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

-

This compound

-

Sterile paper disks (6 mm diameter)

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Bacterial culture adjusted to 0.5 McFarland standard

-

Sterile swabs

-

Forceps

-

Incubator

Procedure:

-

Plate Inoculation: a. Dip a sterile swab into the standardized bacterial inoculum, ensuring to remove excess liquid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

-

Disk Application: a. Aseptically apply a known volume of the this compound solution onto a sterile paper disk. Allow the solvent to evaporate. b. Using sterile forceps, place the impregnated disk onto the center of the inoculated agar plate. c. Gently press the disk to ensure complete contact with the agar surface.

-

Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

While direct experimental evidence is pending, a comprehensive analysis of related ferulic acid esters and benzyl derivatives strongly suggests that this compound is a promising candidate for a novel antimicrobial agent. The esterification of ferulic acid with benzyl alcohol is predicted to enhance its lipophilicity, facilitating its primary proposed mechanism of action: the disruption of bacterial cell membrane integrity.

The quantitative data from alkyl ferulates, particularly the high potency of hexyl ferulate, provides a strong rationale for prioritizing the synthesis and evaluation of this compound. Future research should focus on:

-

Chemical Synthesis and Purification: Efficient synthesis of high-purity this compound.

-

In Vitro Antimicrobial Screening: Determination of MIC and MBC values against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidation of the precise mechanism using techniques such as membrane potential assays, leakage assays, and electron microscopy.

-

Toxicology and Safety Profiling: Assessment of cytotoxicity against mammalian cell lines to determine its therapeutic index.

The investigations outlined in this guide will be crucial in validating the predicted antimicrobial activity of this compound and determining its potential for development as a future therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. phexcom.com [phexcom.com]

- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferulic acid derivatives inhibiting Staphylococcus aureus tetK and MsrA efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

A Technical Guide to Determining the Solubility of Benzyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of benzyl ferulate in various solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction to this compound

This compound is an ester of ferulic acid, a phenolic compound known for its antioxidant properties. The esterification of ferulic acid to this compound is expected to increase its lipophilicity, which may, in turn, affect its solubility in different solvent systems. Understanding the solubility of this compound is a critical parameter in various stages of research and development, including formulation design, preclinical testing, and process chemistry. While specific solubility data is sparse, it is known that this compound has higher lipid solubility than its parent compound, ferulic acid.

Predicted Solubility Profile

Based on the solubility of the structurally related compounds, ferulic acid and ferulic acid ethyl ester, a predicted solubility profile for this compound can be inferred. Ferulic acid is soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with approximate solubilities of 10 mg/mL, 15 mg/mL, and 20 mg/mL, respectively. It is sparingly soluble in aqueous buffers.[1] Ferulic acid ethyl ester is also soluble in ethanol and DMF (approx. 20 mg/mL) and DMSO (approx. 11 mg/mL), with limited aqueous solubility.[2] Given the larger, non-polar benzyl group, this compound is expected to exhibit enhanced solubility in non-polar organic solvents and reduced solubility in polar and aqueous solvents compared to ferulic acid and its ethyl ester.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a given solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4]

-

To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[4]

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis of Solute Concentration:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation

The following table provides a template for recording and presenting the experimentally determined solubility data for this compound in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Isopropanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC-UV | ||

| Phosphate Buffered Saline (pH 7.4) | 37 | HPLC-UV |

Conclusion

References

Commercial Suppliers and Technical Guide for Benzyl Ferulate in Research

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of commercial sources for Benzyl ferulate, along with its physicochemical properties, and detailed experimental protocols for its application in neuroprotective and anti-cancer research. This guide also elucidates the key signaling pathways modulated by this compound.

Commercial Availability of this compound

This compound is available from several commercial suppliers catering to the research and development market. The compound is typically supplied as a high-purity substance suitable for in vitro and in vivo studies. Below is a comparative table of offerings from prominent suppliers.

| Supplier | Catalog Number | Purity | Physical Form | CAS Number | Molecular Weight |

| MedchemExpress | HY-134607 | >98% | Oil | 132335-97-8 | 284.31 |

| Biosynth | HFA33597 | Not Specified | Not Specified | 132335-97-8 | 284.31 |

| BOC Sciences | NP5504 | 98.0% | Oil | 132335-97-8 | 284.311 |

| TargetMol | T5526 | >98% | Oil | 132335-97-8 | 284.31 |

| BioCrick | BCN7753 | >98% | Oil | 132335-97-8 | 284.30 |

Physicochemical Properties

-

Molecular Formula: C₁₇H₁₆O₄[1]

-

Synonyms: Ferulic acid benzyl ester, Benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1]

-

Storage: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 1 year.[3]

Experimental Protocols

This compound has demonstrated significant potential in both neuroprotection and cancer research. The following are detailed experimental protocols for evaluating its efficacy in these areas.

Neuroprotective Effects of this compound

This compound has been shown to have a neuroprotective effect against ischemia/reperfusion injury.[4] The following protocols are based on a study investigating its antioxidant properties.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Adult male Sprague-Dawley (SD) rats are used.

-

MCAO Procedure: Rats are anesthetized, and the middle cerebral artery is occluded for 2 hours, followed by reperfusion.

-

Drug Administration: this compound is administered via gavage at doses of 5, 10, and 15 mg/kg body weight.[5]

-

Assessment of Neuroprotection:

-

Neurological Deficit Scoring: Neurological function is evaluated at 24 hours post-reperfusion.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Apoptosis Assay: Neuronal apoptosis in the ischemic penumbra is assessed using TUNEL staining.[5]

-

Biochemical Analysis: Brain tissues are homogenized to measure levels of oxidative stress markers (e.g., malondialdehyde (MDA), superoxide dismutase (SOD)), and proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and the NOX2/NOX4 pathway via Western blot and real-time PCR.[4]

-

In Vitro Model: Hypoxia/Reoxygenation (H/R) in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard conditions.

-

H/R Procedure: To mimic ischemia-reperfusion, cells are subjected to hypoxia (95% N₂, 5% CO₂) for 4 hours, followed by reoxygenation (95% air, 5% CO₂) for 20 hours.[4]

-

Drug Treatment: this compound is added to the culture medium at various concentrations (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶ M) during the reoxygenation phase.[6]

-

Evaluation of Cytoprotection:

-

Cell Viability Assay: Cell viability is determined using assays such as MTT or CCK-8.[4]

-

Apoptosis Analysis: Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide.[4]

-

Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

-

Western Blot Analysis: Protein expression of NOX2, NOX4, and apoptosis-related proteins is analyzed.[4]

-

Anti-Proliferative Effects on Gastrointestinal Cancer Cells

This compound has shown anti-proliferative activity against HCT-116 colon carcinoma, KYSE-30 esophageal squamous cancer, and NCI-N87 gastric carcinoma cell lines.[3] The following is a general protocol for assessing these effects.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: HCT-116, KYSE-30, or NCI-N87 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., in a range of 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways Modulated by this compound

This compound and its parent compound, ferulic acid, exert their biological effects by modulating several key signaling pathways.

NOX2/NOX4 Signaling Pathway

In the context of neuroprotection, this compound has been shown to downregulate the expression of NADPH oxidase 2 (NOX2) and NOX4.[4] This, in turn, reduces the production of reactive oxygen species (ROS), mitigating oxidative stress-induced cell death. The upregulation of specific microRNAs (miR-652, miR-532, and miR-92b) appears to be an upstream mechanism by which this compound regulates NOX2 and NOX4 expression.[4]

Caption: this compound upregulates specific miRNAs, leading to the downregulation of NOX2/NOX4 and a subsequent reduction in oxidative stress.

PI3K/Akt Signaling Pathway

Ferulic acid, the parent compound of this compound, is known to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][8] In many cancer cells, this pathway is constitutively active. Ferulic acid has been shown to inhibit the phosphorylation of Akt, thereby inactivating the pathway and leading to decreased proliferation and increased apoptosis in cancer cells.[7]

Caption: this compound (via ferulic acid) inhibits the phosphorylation of Akt, thereby suppressing cell survival and promoting apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is often implicated in cancer development and progression. Ferulic acid has been demonstrated to inhibit the activation of NF-κB.[9] It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9]

Caption: this compound (via ferulic acid) inhibits the IKK complex, preventing NF-κB activation and the transcription of target genes.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Neuroprotective Effect of this compound on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antiproliferative activity of New Zealand propolis and phenolic compounds vs human colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ferulic acid regulates the AKT/GSK-3β/CRMP-2 signaling pathway in a middle cerebral artery occlusion animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferulic acid prevents the cerebral ischemic injury-induced decrease of Akt and Bad phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Ester Linkage: A Deep Dive into Benzyl Ferulate and its Relationship with Ferulic Acid

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of benzyl ferulate, a promising derivative of the well-known antioxidant, ferulic acid. This whitepaper details the synthesis, comparative physicochemical properties, and biological activities of this compound, highlighting its enhanced potential in therapeutic applications due to its modified structure.

Introduction: Enhancing Nature's Antioxidant

Ferulic acid, a phenolic compound abundant in the plant kingdom, is renowned for its potent antioxidant and anti-inflammatory properties. However, its therapeutic application is often limited by its physicochemical characteristics, such as moderate solubility and bioavailability. To overcome these limitations, researchers have focused on the synthesis of ferulic acid derivatives, with this compound emerging as a compound of significant interest. This guide elucidates the critical relationship between this compound and its parent compound, ferulic acid, providing a technical overview for researchers in the field.

Synthesis of this compound

This compound is synthesized from ferulic acid through an esterification reaction with benzyl alcohol. This process involves the formation of an ester linkage between the carboxylic acid group of ferulic acid and the hydroxyl group of benzyl alcohol, typically facilitated by an acid catalyst and heat.

Logical Relationship of this compound Synthesis

Methodological & Application

Application Note and Protocol: HPLC Analysis of Benzyl Ferulate